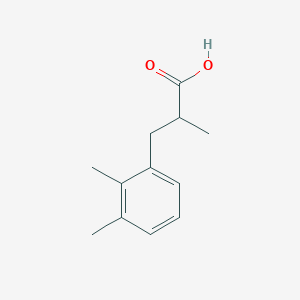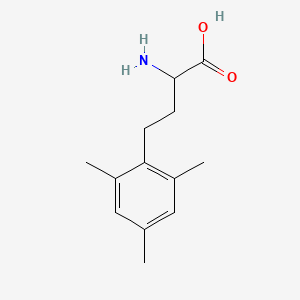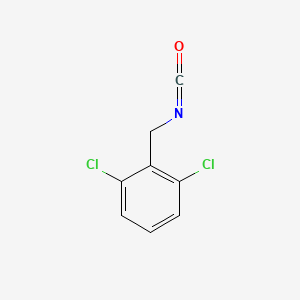
1,3-Dichloro-2-(isocyanatomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is an isocyanate derivative widely used in the synthesis of polyurethanes. This compound is known for its applications in producing polyurethane foams, coatings, adhesives, and elastomers.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-dichloro-2-methylbenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
This process requires stringent safety measures due to the toxic and reactive nature of the intermediates and final product.
化学反应分析
Types of Reactions
1,3-Dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Addition Reactions: Reactions with amines and alcohols typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学研究应用
1,3-Dichloro-2-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly polyurethanes.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
作用机制
The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins, resulting in the formation of urea linkages .
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-(1-isocyanatoethyl)benzene: Similar in structure but with an additional ethyl group.
2,4-Dichlorobenzyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring.
Uniqueness
1,3-Dichloro-2-(isocyanatomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable polyurethanes makes it particularly valuable in industrial applications.
属性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChI 键 |
OAQBDSNJVMPOSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


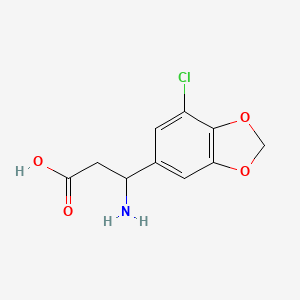
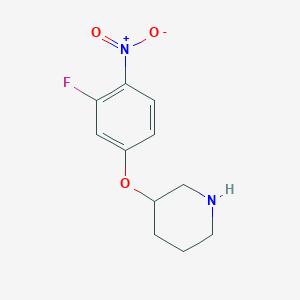
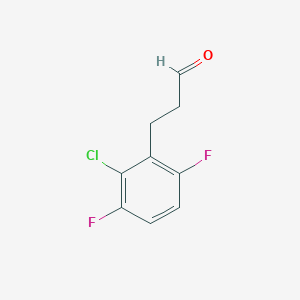
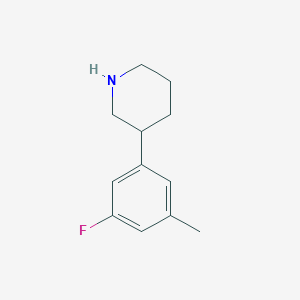
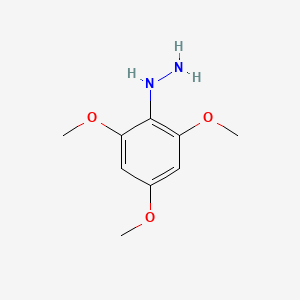

![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
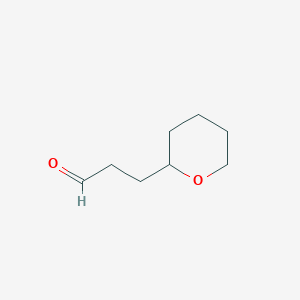
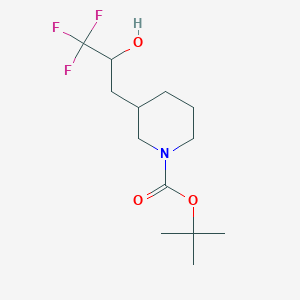
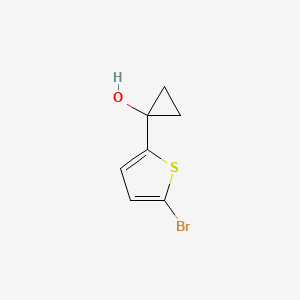
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
